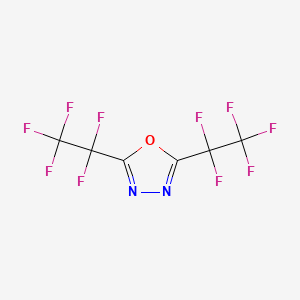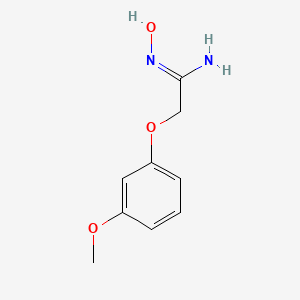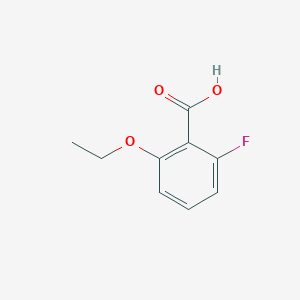
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is a chemical compound belonging to the class of benzamide derivatives. It is a hydrophilic compound with a molecular weight of 305.24 g/mol and a melting point of 117-118°C. It is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticoagulants, and anti-tumor agents. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.
Mécanisme D'action
Target of Action
Related compounds such as n-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been studied for their anti-cancer properties , suggesting potential targets could be cancer-related proteins or pathways.
Biochemical Pathways
Given the potential anti-cancer properties of related compounds , it’s possible that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair.
Result of Action
Based on the potential anti-cancer properties of related compounds , it’s possible that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is a versatile compound that can be used in various lab experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, it is also highly toxic and should be handled with extreme caution.
Orientations Futures
The use of 2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and materials for electronic and optical devices is an area of ongoing research. In addition, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and cardiovascular diseases. Furthermore, further research is needed to explore the potential of this compound as a tool for drug delivery, as well as its potential as an imaging agent. Finally, further research is needed to explore the potential of this compound as an inhibitor of enzymes and other targets.
Méthodes De Synthèse
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide can be synthesized by a three-step reaction sequence. The first step involves the reaction of 4-bromophenol with ethyl chloroformate. This results in the formation of an ethyl ester of 4-bromophenol. The second step involves the reaction of the ethyl ester of 4-bromophenol with N-hydroxy-ethanimidamide, resulting in the formation of this compound. The third step involves the reaction of the intermediate with sodium hydroxide, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide has been used in various scientific research applications. It has been used as a starting material in the synthesis of anti-inflammatory drugs, anticoagulants, and anti-tumor agents. It has also been used in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of various other organic compounds, such as pharmaceuticals, agrochemicals, and materials for electronic and optical devices.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSZSOFHFVHKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NO)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/O)/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)



![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)
![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)